molecular formula C11H14N2O4 B1286672 6-[(tert-Butoxycarbonyl)amino]nicotinic acid CAS No. 231958-14-8

6-[(tert-Butoxycarbonyl)amino]nicotinic acid

Cat. No.: B1286672
CAS No.: 231958-14-8
M. Wt: 238.24 g/mol
InChI Key: STXYMSGJQJBIHL-UHFFFAOYSA-N
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Description

6-[(tert-Butoxycarbonyl)amino]nicotinic acid (CAS 231958-14-8) is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position of the pyridine ring. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol. This compound is widely used in organic synthesis, particularly in peptide coupling and dendrimer functionalization, due to the Boc group's role in temporary amine protection during multi-step reactions . Commercial samples typically achieve ≥97% purity, available in quantities ranging from 250 mg to 5 g .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXYMSGJQJBIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609145
Record name 6-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231958-14-8
Record name 6-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid
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Preparation Methods

Protection of Amino Group

The first step typically involves the protection of the amino group of nicotinic acid with a Boc group. This is often accomplished using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to facilitate the reaction:

$$
\text{Nicotinic Acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{6-Boc-aminonicotinic Acid}
$$

This reaction allows for selective modifications on other parts of the molecule while maintaining the integrity of the carboxylic acid.

Esterification

Following Boc protection, esterification of the carboxylic acid group can be performed. This is typically achieved using methanol and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP):

$$
\text{6-Boc-aminonicotinic Acid} + \text{Methanol} \xrightarrow{\text{DCC/DMAP}} \text{Methyl Ester of 6-Boc-aminonicotinic Acid}
$$

This step is crucial for enhancing solubility and reactivity in subsequent reactions.

Deprotection

The final step often involves deprotecting the Boc group to yield free amine functionality. This can be accomplished using trifluoroacetic acid (TFA) or hydrochloric acid in methanol:

$$
\text{Methyl Ester of 6-Boc-aminonicotinic Acid} + \text{TFA} \rightarrow \text{6-Aminonicotinic Acid}
$$

This step is essential for activating the compound for further biological evaluations or synthetic applications.

Summary of Reaction Conditions

Step Reagents Conditions
Protection Di-tert-butyl dicarbonate, Triethylamine Room temperature
Esterification Methanol, DCC or DMAP Reflux conditions
Deprotection Trifluoroacetic acid or Hydrochloric acid Room temperature

Industrial Production Methods

In industrial settings, the production of this compound may utilize batch processes optimized for yield and purity. This often involves large-scale reactions with careful control over reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions and Applications

This compound can undergo various chemical reactions due to its functional groups:

Hydrolysis

The ester group can be hydrolyzed to regenerate the carboxylic acid and free amine.

Substitution Reactions

The compound can participate in nucleophilic substitution reactions, allowing for further functionalization.

Biological Activity

As a precursor in synthetic pathways, this compound can lead to derivatives with potential therapeutic applications, particularly in drug development targeting various diseases.

Scientific Research Applications

6-[(tert-Butoxycarbonyl)amino]nicotinic acid is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. In medicinal chemistry, it is used to develop new drugs and study their interactions with biological targets. The compound’s stability and reactivity make it a valuable tool for researchers working on peptide synthesis and drug design.

Mechanism of Action

The mechanism of action of 6-[(tert-Butoxycarbonyl)amino]nicotinic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including enzyme interactions and receptor binding. The compound’s molecular targets and pathways depend on the specific context of its use in research or drug development.

Comparison with Similar Compounds

Key Structural Variations

The Boc-protected nicotinic acid derivatives differ in:

  • Substituent position (e.g., 4-methyl, hydrazinyl, or piperidinyl groups).
  • Linker chemistry (e.g., direct Boc-amine, ethylamino, or hydrazine linkers).
  • Ring systems (e.g., piperazine, piperidine, or picolinic acid scaffolds).

These variations influence solubility, reactivity, and applications in drug discovery and materials science.

Comparative Analysis of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features Applications/Notes
6-[(tert-Butoxycarbonyl)amino]nicotinic acid 231958-14-8 C₁₁H₁₄N₂O₄ 238.24 ≥97% Boc-protected amino group at 6-position Peptide synthesis, dendrimer functionalization
6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid C₁₆H₂₃N₃O₄ 307.35 ≥97% Boc-protected piperazine ring at 6-position Building block for kinase inhibitors
6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid 344947-08-6 C₁₆H₂₃N₃O₄ 321.37 97% Boc-protected piperidine ring at 6-position Intermediate in API synthesis
6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid 171670-07-8 C₁₂H₁₆N₂O₄ 252.27 95% Boc-aminomethyl group on picolinic acid scaffold Chelating agent in metal-catalyzed reactions
6-[(tert-Butoxycarbonyl)amino]-4-methylnicotinic acid 1823796-48-0 C₁₂H₁₆N₂O₄ 252.27 4-Methyl substitution on nicotinic acid core Modulates lipophilicity for drug delivery
6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic acid 133081-25-1 C₁₁H₁₅N₃O₄ 253.25 98–99% Boc-protected hydrazine linker Used in PROTACs (protein degradation therapeutics)
6-(tert-Butylamino)nicotinic acid 1019387-69-9 C₁₀H₁₄N₂O₂ 194.23 Tert-butylamino group (no Boc protection) Building block for non-peptidic therapeutics

Impact of Structural Differences

Reactivity :

  • Boc-protected hydrazine derivatives (e.g., 133081-25-1) exhibit enhanced nucleophilicity compared to direct Boc-amine analogs, enabling selective conjugation in PROTAC synthesis .
  • Piperazine/piperidine-containing analogs (e.g., 344947-08-6) show improved solubility in polar solvents due to their nitrogen-rich rings .

Stability: The Boc group in nicotinic acid derivatives is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), facilitating deprotection in peptide synthesis . Tert-butylamino analogs (e.g., 1019387-69-9) lack acid-labile Boc protection, making them suitable for stable intermediates .

Applications: Dendrimers: Boc-nicotinic acid derivatives are coupled to polyglycerol backbones using EDCI/DMAP, achieving 72% yield in dendrimer synthesis . HDAC Inhibitors: 6-(Boc-amino)hexanoic acid derivatives serve as linkers in Class I HDAC modulators, highlighting their role in epigenetic drug discovery .

Biological Activity

6-[(tert-Butoxycarbonyl)amino]nicotinic acid, also known as 6-Boc-aminonicotinic acid, is a derivative of nicotinic acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound has garnered interest in medicinal chemistry due to its potential as a precursor for synthesizing biologically active derivatives.

  • Chemical Formula : C₁₁H₁₄N₂O₄
  • Molecular Weight : 238.25 g/mol
  • Structure : The Boc group serves to protect the amino group, allowing selective reactions that can lead to various nitrogen-containing heterocycles essential in drug development.

Biological Significance

The biological activity of this compound is primarily linked to its role in synthesizing more complex and biologically active compounds. Research indicates that derivatives synthesized from this compound may exhibit various pharmacological activities, including:

  • Antitubercular Activity : Compounds derived from 6-Boc-aminonicotinic acid have shown promise as potential antitubercular agents, suggesting enhanced potency and selectivity compared to existing treatments.
  • Nicotinic Receptor Modulation : The compound may play a role in modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes. Studies have indicated that structural modifications can lead to selective agonists or antagonists that exhibit antidepressant-like effects .

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of the amino group followed by selective modifications. The removal of the Boc group under specific conditions allows the generation of free amines for further reactions. This versatility makes it a valuable building block for various applications.

Example Derivatives

Compound NameChemical FormulaUnique Features
Nicotinic AcidC₆H₅N₃O₂Natural alkaloid; involved in neurotransmission
6-Amino-Nicotinic AcidC₆H₈N₂O₂Lacks protective group; more reactive
Methyl 6-((tert-butoxycarbonyl)amino)nicotinateC₁₂H₁₆N₂O₄Methyl ester derivative; different solubility properties

These derivatives illustrate the potential for developing novel therapeutic agents targeting various diseases through structural modifications of the nicotinic acid framework.

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that certain nicotinic receptor partial agonists derived from similar scaffolds exhibited antidepressant-like efficacy in murine models, highlighting the therapeutic potential of compounds related to 6-Boc-aminonicotinic acid .
  • Cancer Research : Recent investigations into 6-aminonicotinic acid esters revealed their ability to reverse epigenetic changes in pancreatic cancer cells, suggesting a role in cancer therapy through modulation of metabolic pathways .
  • Pharmacokinetics and Bioactivity : Research indicates that derivatives may possess improved pharmacokinetic properties compared to their parent compounds, enhancing their viability as drug candidates.

Q & A

Q. What synthetic routes are available for preparing 6-[(tert-Butoxycarbonyl)amino]nicotinic acid, and what are the critical reaction parameters?

The compound is typically synthesized via N-tert-butoxycarbonylation (Boc protection) of the primary amine group in 6-aminonicotinic acid. A catalyst-free, water-mediated method using di-tert-butyl dicarbonate (Boc₂O) is effective, with yields >85% under mild conditions (room temperature, 12–24 hours). Key parameters include pH control (neutral to slightly basic) to avoid premature deprotection and stoichiometric use of Boc₂O (1.2–1.5 equivalents) . For regioselective protection, pre-activation of the amine with a mild base like DMAP (4-dimethylaminopyridine) may be required .

Q. What analytical techniques are optimal for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR in DMSO-d₆ resolves the tert-butyl group protons as a singlet at δ 1.4 ppm, while the aromatic protons of the nicotinic acid moiety appear between δ 8.0–9.0 ppm.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>97%) using acetonitrile/water (0.1% TFA) gradients.
  • Mass Spectrometry (MS): ESI-MS in positive ion mode shows [M+H]⁺ at m/z 269.1 (C₁₁H₁₄N₂O₄).

Q. How can researchers purify this compound to ≥95% purity?

Recrystallization from ethanol/water (7:3 v/v) at 4°C yields high-purity crystals. For trace impurities, flash chromatography on silica gel (ethyl acetate/hexane, 1:1) is effective. Monitor fractions by TLC (Rf ~0.4 in ethyl acetate) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the Boc group under varying pH conditions in nicotinic acid derivatives?

The Boc group is stable under neutral and basic conditions but undergoes acid-catalyzed deprotection (e.g., with TFA or HCl in dioxane). The electron-withdrawing effect of the nicotinic acid carboxylate group slightly destabilizes the Boc group, requiring milder acids (e.g., 10% citric acid) for controlled deprotection . Computational studies (DFT) suggest that protonation of the carbonyl oxygen initiates cleavage, with activation energy barriers ~25 kcal/mol .

Q. How does steric hindrance from the tert-butoxycarbonyl group influence reactivity in cross-coupling reactions?

The bulky Boc group reduces nucleophilicity of the amino group, limiting direct participation in Pd-catalyzed couplings (e.g., Buchwald-Hartwig). However, it enhances solubility in organic solvents (e.g., DCM or THF), facilitating Suzuki-Miyaura reactions on the pyridine ring. For example, boronic acid coupling at the 2-position proceeds efficiently (Pd(PPh₃)₄, Na₂CO₃, 80°C, 72% yield) .

Q. What strategies mitigate Boc group deprotection during nicotinic acid functionalization?

  • Temperature Control: Limit reactions to ≤60°C to prevent thermal decomposition.
  • Acid Scavengers: Add molecular sieves or weak bases (e.g., NaHCO₃) to neutralize trace acids in solvents.
  • Alternative Protecting Groups: For multi-step syntheses, consider Fmoc (9-fluorenylmethyloxycarbonyl) for orthogonal protection.

Q. Are there contradictions in reported spectroscopic data for this compound? How should researchers resolve them?

Discrepancies in ¹³C NMR shifts for the Boc carbonyl carbon (δ 155–160 ppm) arise from solvent polarity differences (DMSO-d₆ vs. CDCl₃). Always report solvent conditions and calibration standards. Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Methodological Notes

  • Literature Review: Use databases like SciFinder and Reaxys with keywords "6-Boc-amino nicotinic acid" and "nicotinic acid derivatives" to identify mechanistic studies.
  • Contradiction Resolution: Compare synthetic protocols from peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs for reliability.

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